

A Comprehensive Technical Guide to the Solubility of Sodium Picrate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium picrate

Cat. No.: B1264708

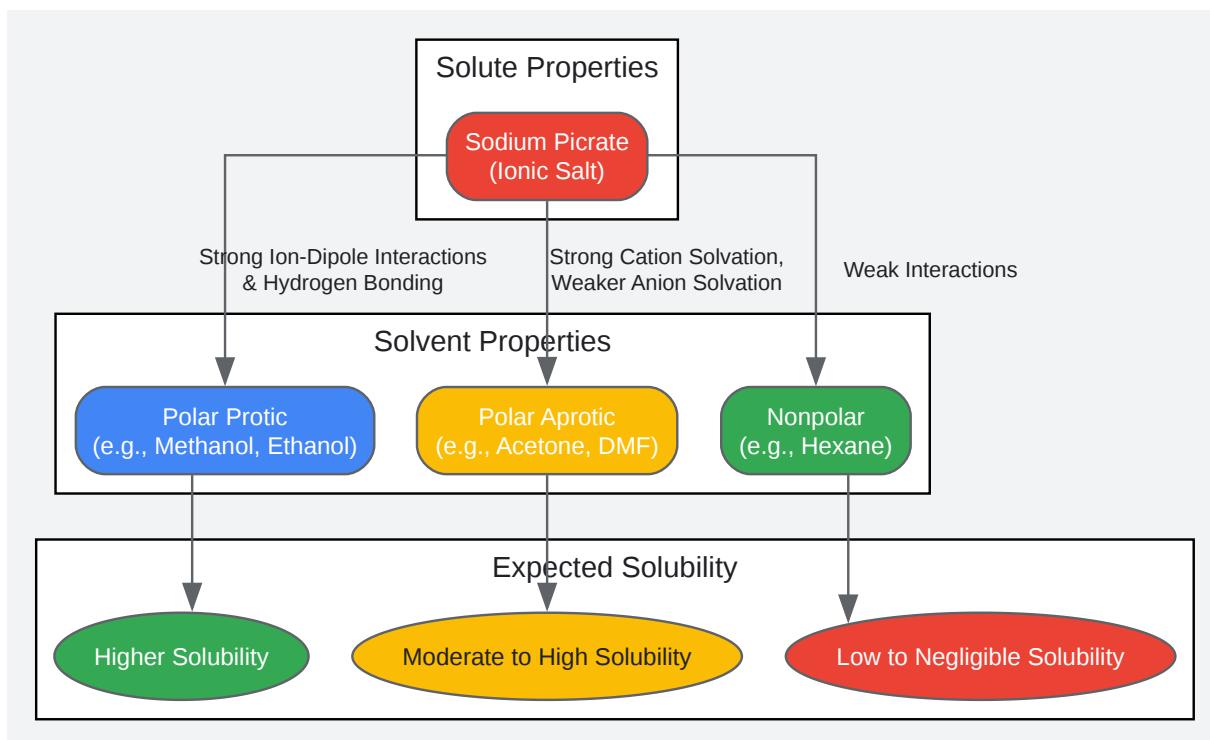
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **sodium picrate** in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of **sodium picrate** in various organic solvents accurately. This guide also explores the theoretical considerations of solvent properties on solubility and presents a standardized methodology for data collection and reporting.

Introduction to Sodium Picrate and its Solubility

Sodium picrate, the sodium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that has been used in various applications, including as a component in explosives and as an etchant in metallography. Its solubility in different organic solvents is a critical parameter for its purification, processing, and application in various fields, including pharmaceuticals and materials science. The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and solvent, temperature, and pressure. Understanding these factors is essential for controlling crystallization processes, designing reaction media, and ensuring the safe handling of this energetic material.


While it is known that **sodium picrate** can be dissolved in solvents like acetone for purification, a comprehensive, publicly available dataset of its solubility in a wide range of organic solvents is lacking.^[1] This guide, therefore, provides the necessary tools and methodologies for researchers to generate this critical data.

Theoretical Considerations: Solvent Properties and their Influence on Solubility

The solubility of **sodium picrate**, an ionic compound, is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the sodium (Na^+) and picrate ($\text{C}_6\text{H}_2\text{N}_3\text{O}_7^-$) ions. Organic solvents can be broadly classified into protic and aprotic solvents, which significantly influences their interaction with ionic solutes.

- **Polar Protic Solvents:** These solvents, such as alcohols (e.g., methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (like oxygen). They are effective at solvating both cations and anions through ion-dipole interactions and hydrogen bonding.
- **Polar Aprotic Solvents:** Solvents like acetone, ethyl acetate, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have a significant dipole moment but lack O-H or N-H bonds. They are generally good at solvating cations but are less effective at solvating anions compared to protic solvents.
- **Nonpolar Solvents:** These solvents (e.g., hexane, toluene) have low dielectric constants and are generally poor solvents for ionic compounds like **sodium picrate**.

The following diagram illustrates the logical relationship between solvent type and the anticipated solubility of an ionic compound like **sodium picrate**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between solvent type and expected **sodium picrate** solubility.

Quantitative Solubility Data

As previously mentioned, a comprehensive dataset for the solubility of **sodium picrate** in a wide array of organic solvents is not readily available in the published literature. To facilitate future research and data compilation, the following tables are provided as templates for recording experimentally determined solubility values. It is recommended to measure solubility at a standard temperature, such as 25°C (298.15 K), and to report the data in grams of **sodium picrate** per 100 grams of solvent (g/100g).

Table 1: Solubility of **Sodium Picrate** in Alcohols at 25°C

Solvent	Molar Mass (g/mol)	Solubility (g/100g solvent)	Molar Solubility (mol/L)
Methanol	32.04	Data to be determined	Data to be determined
Ethanol	46.07	Data to be determined	Data to be determined
n-Propanol	60.10	Data to be determined	Data to be determined
Isopropanol	60.10	Data to be determined	Data to be determined
n-Butanol	74.12	Data to be determined	Data to be determined

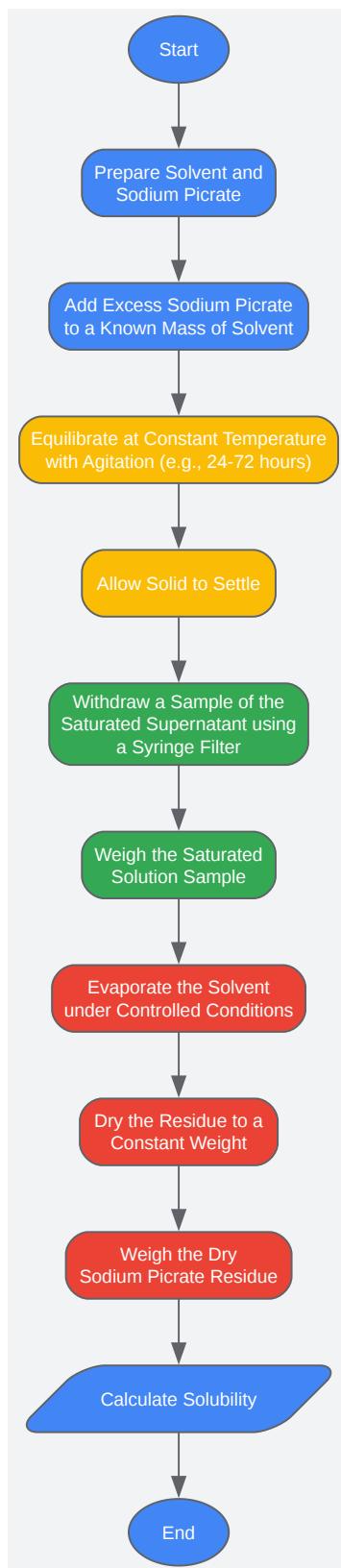
Table 2: Solubility of **Sodium Picrate** in Ketones and Ethers at 25°C

Solvent	Molar Mass (g/mol)	Solubility (g/100g solvent)	Molar Solubility (mol/L)
Acetone	58.08	Data to be determined	Data to be determined
Methyl Ethyl Ketone	72.11	Data to be determined	Data to be determined
Tetrahydrofuran (THF)	72.11	Data to be determined	Data to be determined
1,4-Dioxane	88.11	Data to be determined	Data to be determined

Table 3: Solubility of **Sodium Picrate** in Other Common Organic Solvents at 25°C

Solvent	Molar Mass (g/mol)	Solubility (g/100g solvent)	Molar Solubility (mol/L)
Ethyl Acetate	88.11	Data to be determined	Data to be determined
Acetonitrile	41.05	Data to be determined	Data to be determined
Dimethylformamide (DMF)	73.09	Data to be determined	Data to be determined
Dimethyl Sulfoxide (DMSO)	78.13	Data to be determined	Data to be determined

Experimental Protocol: Isothermal Saturation Method with Gravimetric Analysis


The following is a detailed protocol for the determination of the solubility of **sodium picrate** in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is reliable and widely used for determining the solubility of solid compounds in liquids.

Materials and Equipment

- **Sodium Picrate** (analytical grade, dried to a constant weight)
- Organic Solvents (high purity, anhydrous)
- Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate
- Calibrated thermometer
- Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 μm or smaller)
- Glass vials with screw caps
- Analytical balance (accurate to ± 0.0001 g)
- Drying oven
- Pre-weighed glass weighing dishes
- Pipettes and other standard laboratory glassware

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for determining the solubility of **sodium picrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation: Ensure the **sodium picrate** is finely powdered and dried to a constant weight in a vacuum oven at a suitable temperature to remove any residual moisture. The organic solvent should be of high purity and, if necessary, dried using appropriate methods.
- Saturation: In a sealed glass vial, add an excess amount of dried **sodium picrate** to a known mass of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
- Equilibration: Place the vial in a thermostatic shaker bath or on a temperature-controlled magnetic stirrer. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) and agitate the mixture for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial, leaving a clear saturated supernatant. It is important to maintain the constant temperature during this step.
- Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) fitted with a syringe filter. Filtering is essential to remove any suspended solid particles.
- Gravimetric Analysis:
 - Transfer the filtered saturated solution into a pre-weighed, clean, and dry weighing dish.
 - Record the total weight of the dish and the saturated solution.
 - Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the **sodium picrate**.
 - Once the bulk of the solvent has evaporated, place the weighing dish in a vacuum oven at a suitable temperature to dry the solid residue to a constant weight.

- Record the final weight of the dish and the dry **sodium picrate** residue.

Calculation of Solubility

The solubility can be calculated as follows:

- Mass of the saturated solution (m_solution): (Weight of dish + solution) - (Weight of empty dish)
- Mass of the dissolved **sodium picrate** (m_solute): (Weight of dish + residue) - (Weight of empty dish)
- Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100g of solvent:

$$\text{Solubility} = (m_{\text{solute}} / m_{\text{solvent}}) * 100$$

Safety Precautions

Sodium picrate is an energetic material and should be handled with extreme care. It is sensitive to shock, friction, and heat, and can explode under certain conditions.

- Always work in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid contact with metals, as **sodium picrate** can form more sensitive picrates.
- Use small quantities of the material.
- Dispose of waste materials according to institutional and regulatory guidelines for energetic materials.

Conclusion

This technical guide provides a comprehensive framework for researchers and scientists to investigate the solubility of **sodium picrate** in organic solvents. By following the detailed

experimental protocol, researchers can generate reliable and reproducible solubility data. This information is invaluable for the safe and effective use of **sodium picrate** in various scientific and industrial applications. The provided templates for data presentation will aid in the systematic collection and dissemination of this important physicochemical property.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Sodium Picrate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1264708#sodium-picrate-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com